B3PyMPM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

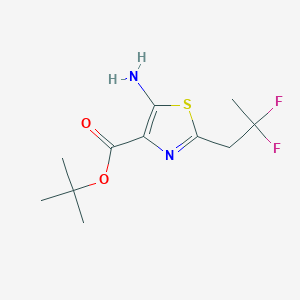

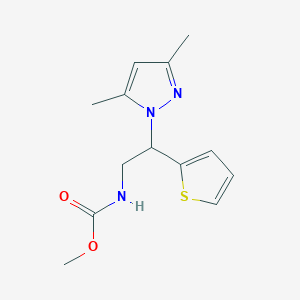

B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a compound with the molecular formula C37H26N6 . It is used in the synthesis of substances and is particularly relevant in the field of organic light-emitting diodes (OLEDs) . It is an electron-deficient compound that can be used in OLED devices as an electron-transporting or hole-blocking layer material .

Molecular Structure Analysis

This compound has a 2-methylpyrimidine core structure with four pyridine pendants . Its molecular weight is 554.64 g/mol . The InChIKey for this compound is XIVCFIYEIZBYMX-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound is a powder with a melting point greater than 150°C . It has a molecular weight of 554.6 g/mol . It has a topological polar surface area of 77.3 Ų and a complexity of 735 .

Wissenschaftliche Forschungsanwendungen

1. Applications in Organic Light-Emitting Diodes (OLEDs)

B3PyMPM has been widely recognized for its role in enhancing the performance of organic light-emitting diodes (OLEDs). A study by Bae, Baek, and Park (2021) demonstrated the self-nanostructured growth of this compound, which is pivotal as an electron transport layer in OLEDs. The research highlighted how various parameters like substrate rotation speed and evaporation angle influence the growth of this compound nanostructures, significantly affecting the outcoupling and efficiency improvement of OLEDs (Bae, Baek, & Park, 2021).

Additionally, Sasabe et al. (2011) explored the influence of substituted pyridine rings on the physical properties and electron mobilities of this compound derivatives. They found that the melting point and ionization potential of this compound were significantly affected by the position of substituted pyridine rings, impacting its performance in OLEDs (Sasabe et al., 2011).

2. Enhancing Efficiency in Phosphorescent OLEDs

This compound's role extends to improving the efficiency of phosphorescent OLEDs. Zhao et al. (2017) reported that combining this compound with specific molecules resulted in OLEDs with simplified structures and high performance, exhibiting low turn-on voltages and high maximum external quantum efficiencies (Zhao et al., 2017).

Sasabe et al. (2012) developed high-efficiency multi-photon emission blue phosphorescent OLEDs using this compound, achieving external quantum efficiency exceeding 40% (Sasabe et al., 2012).

3. Applications in Warm White OLEDs

This compound is also crucial in the development of warm white OLEDs (WOLEDs). Dong et al. (2018) demonstrated high-efficiency WOLEDs using an interface-exciplex-forming structure with this compound, resulting in maximum power efficiency and external quantum efficiency (Dong et al., 2018).

Wirkmechanismus

Target of Action

B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is primarily used in Organic Light Emitting Diodes (OLEDs) as an electron-transporting or hole-blocking layer material . It is electron-deficient and forms hydrogen bonding in and between molecules .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds both within and between molecules . This intermolecular and intramolecular hydrogen bonding is believed to promote film morphology, thereby enhancing charge mobility . In addition, due to its electron-deficient nature, this compound is used in thermally activated delayed fluorescent (TADF) devices as an exciplex-forming co-host to fabricate highly-efficient fluorescent OLEDs .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transport of electrons. This compound is used as an electron-transporting layer material in OLED devices . It is also used in TADF devices, where it forms an exciplex with TCTA . An exciplex is a complex formed by the association of two molecules with different electronic states, which can lead to the emission of light.

Pharmacokinetics

The electron mobility of this compound was calculated to be 7.79 × 10 −6 cm 2 V −1 s −1 .

Result of Action

The result of this compound’s action is the efficient emission of light in OLED devices. When used as an exciplex-forming co-host in TADF devices, this compound helps to fabricate highly-efficient fluorescent OLEDs . For instance, OLEDs fabricated using this compound as an exciplex co-host for a green phosphorescence emitter exhibited a maximum external quantum efficiency (EQE) of 22.31% .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal stability of the organic/metal interface in OLEDs was found to be strengthened with the increase of the glass transition temperature (Tg) of the organic material . By combining the good electron transport ability of Liq and high Tg of this compound, the OLED with this compound:20% Liq bulk heterojunction ETL obtained the best thermal stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

B3PyMPM is known to interact with various biomolecules due to its electron-deficient nature . It forms hydrogen bonds both within and between molecules, which is believed to promote film morphology and enhance charge mobility .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an electron-transporting or hole-blocking layer material in OLED devices . Its electron-deficient nature allows it to form hydrogen bonds, which are believed to enhance charge mobility .

Temporal Effects in Laboratory Settings

In the context of OLED devices, this compound has been shown to improve the thermal stability of these devices

Eigenschaften

IUPAC Name |

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVCFIYEIZBYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)